molecular formula C16H17N3O2 B14278480 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine CAS No. 163968-99-8

4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine

Cat. No.: B14278480
CAS No.: 163968-99-8
M. Wt: 283.32 g/mol
InChI Key: RGACNZNNZCFKQY-UHFFFAOYSA-N
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Description

4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the condensation of an appropriate diethoxy-substituted benzene derivative with an amine source under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the imino group and the heterocyclic ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The industrial production process would also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme interactions and as a probe for biological pathways.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethoxy-1H-isoindol-3-amine
  • 4,9-Diethoxy-1H-benzo[F]isoindol-3-amine

Uniqueness

4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is unique due to its specific substitution pattern and the presence of the imino group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

163968-99-8

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4,9-diethoxy-3-iminobenzo[f]isoindol-1-amine

InChI

InChI=1S/C16H17N3O2/c1-3-20-13-9-7-5-6-8-10(9)14(21-4-2)12-11(13)15(17)19-16(12)18/h5-8H,3-4H2,1-2H3,(H3,17,18,19)

InChI Key

RGACNZNNZCFKQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=N)N=C2N

Origin of Product

United States

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